Cas no 1270348-55-4 (2-Amino-2-(3,5-dichlorophenyl)propan-1-ol)

2-Amino-2-(3,5-dichlorophenyl)propan-1-ol is a chiral amino alcohol derivative featuring a 3,5-dichlorophenyl substituent, which imparts distinct steric and electronic properties. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its rigid aromatic backbone and functional groups enable its use in asymmetric catalysis and as a building block for bioactive molecules. The presence of both amino and hydroxyl groups allows for further derivatization, enhancing its utility in medicinal chemistry. High purity grades are available to meet stringent research and industrial requirements, ensuring reliable performance in synthetic applications.
2-Amino-2-(3,5-dichlorophenyl)propan-1-ol structure
1270348-55-4 structure
Product Name:2-Amino-2-(3,5-dichlorophenyl)propan-1-ol
CAS No:1270348-55-4
MF:C9H11Cl2NO
MW:220.095740556717
MDL:MFCD18697136
CID:5168262
PubChem ID:121552878
Update Time:2025-10-29

2-Amino-2-(3,5-dichlorophenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-2-(3,5-dichlorophenyl)propan-1-ol
    • MDL: MFCD18697136
    • Inchi: 1S/C9H11Cl2NO/c1-9(12,5-13)6-2-7(10)4-8(11)3-6/h2-4,13H,5,12H2,1H3
    • InChI Key: AKWBIZPYSIOVLX-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1)C(C)(CO)N)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 169
  • XLogP3: 1.6
  • Topological Polar Surface Area: 46.2

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Additional information on 2-Amino-2-(3,5-dichlorophenyl)propan-1-ol

Research Brief on 2-Amino-2-(3,5-dichlorophenyl)propan-1-ol (CAS: 1270348-55-4): Recent Advances and Applications

The compound 2-Amino-2-(3,5-dichlorophenyl)propan-1-ol (CAS: 1270348-55-4) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a key intermediate in the synthesis of bioactive molecules. Recent studies have explored its structural properties, synthetic pathways, and therapeutic applications, particularly in the development of novel antimicrobial and anticancer agents. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its chemical significance and potential clinical relevance.

One of the most notable advancements in the study of 2-Amino-2-(3,5-dichlorophenyl)propan-1-ol is its role in the synthesis of chiral building blocks for pharmaceutical applications. Researchers have developed efficient enantioselective synthetic routes to produce this compound with high optical purity, which is critical for its use in drug development. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the compound's chiral center allows for the creation of stereospecific derivatives with enhanced biological activity, particularly in targeting bacterial cell wall synthesis.

In addition to its synthetic utility, recent investigations have focused on the compound's direct biological effects. Preliminary in vitro studies have shown that 2-Amino-2-(3,5-dichlorophenyl)propan-1-ol exhibits moderate inhibitory activity against certain Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These findings, reported in a 2024 Bioorganic & Medicinal Chemistry Letters article, suggest that further structural optimization of this scaffold could lead to the development of new antibiotics with improved efficacy and reduced resistance profiles.

The compound's potential in oncology research has also been explored. A recent collaborative study between academic and industrial researchers (2024, European Journal of Medicinal Chemistry) identified derivatives of 2-Amino-2-(3,5-dichlorophenyl)propan-1-ol that demonstrate selective cytotoxicity against various cancer cell lines, particularly those associated with hematological malignancies. The proposed mechanism of action involves interference with cellular signaling pathways critical for cancer cell survival and proliferation.

From a chemical perspective, advanced characterization techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate the compound's three-dimensional structure and conformational dynamics. These studies, published in ACS Omega (2023), provide valuable insights into the molecular interactions that underlie its biological activity and inform rational drug design approaches.

Looking forward, the research community anticipates that 2-Amino-2-(3,5-dichlorophenyl)propan-1-ol will continue to serve as a versatile scaffold for medicinal chemistry applications. Current challenges include improving its pharmacokinetic properties and target selectivity, which are the focus of ongoing structure-activity relationship (SAR) studies. With its unique chemical features and demonstrated biological activities, this compound represents a promising avenue for the development of new therapeutic agents addressing unmet medical needs.

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